molecular formula C11H13N3O2 B8623371 Ethyl 8-amino-3-methylimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 8-amino-3-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B8623371
M. Wt: 219.24 g/mol
InChI Key: XYNZTHJQYHLLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-amino-3-methylimidazo[1,2-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 8-amino-3-methylimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)9-7(2)14-6-4-5-8(12)10(14)13-9/h4-6H,3,12H2,1-2H3

InChI Key

XYNZTHJQYHLLSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=C(C2=N1)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,3-diaminopyridine (6.8 g, 62 mmol) and 3-bromo-2-oxo-butyric acid ethyl ester (13 g, 62 mmol) in 1,2-dimethoxyethane (150 ml) was refluxed for 2 h. Sodium carbonate (6.5 g, 62 mmol) was added and the mixture was refluxed for 2 h. The solids were isolated by filtration and washed with dichloromethane:methanol (10:1). The filtrate and washings were combined the solvents were removed under reduced pressure. The oily residue was washed with petroleum ether and was purified twice by column chromatography on silica gel using 1) dichloromethane:methanol (10:1) 2) ethyl acetate as eluent to give 4.6 g (34%) of the title compound.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Yield
34%

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